molecular formula C10H4F6N2O B1469944 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one CAS No. 231607-76-4

3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one

Cat. No.: B1469944
CAS No.: 231607-76-4
M. Wt: 282.14 g/mol
InChI Key: UPBSZPMPNHFGKX-UHFFFAOYSA-N
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Description

3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features two trifluoromethyl groups attached to a quinoxalinone core, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,6-diamino-1,2-dihydroquinoxalin-2-one with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives with altered electronic properties.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with modified functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with various enzymes and receptors, potentially leading to biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Known for its use in the design of emitters exhibiting thermally activated delayed fluorescence.

    3,5-Bis(trifluoromethyl)benzonitrile: Used in the synthesis of various pharmaceutical compounds.

    3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine: Known for its applications in materials science and as a precursor for other chemical reactions.

Uniqueness

3,6-Bis(trifluoromethyl)-1,2-dihydroquinoxalin-2-one stands out due to its specific structural features and the presence of two trifluoromethyl groups, which impart unique chemical and physical properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3,6-bis(trifluoromethyl)-6H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-7(8(19)18-5)10(14,15)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBSZPMPNHFGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=NC2=CC1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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